molecular formula C7H3BrClNO B596631 7-Bromo-5-chlorobenzo[d]isoxazole CAS No. 1260903-12-5

7-Bromo-5-chlorobenzo[d]isoxazole

Cat. No.: B596631
CAS No.: 1260903-12-5
M. Wt: 232.461
InChI Key: HCDGSNNVDFZCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chlorobenzo[d]isoxazole typically involves the bromination and chlorination of benzo[d]isoxazole. One common method includes the reaction of benzo[d]isoxazole with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions . The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require catalysts to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-5-chlorobenzo[d]isoxazole is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Biological Activity

7-Bromo-5-chlorobenzo[d]isoxazole is a compound belonging to the benzoisoxazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.

This compound has the molecular formula C7_7H3_3BrClNO and is characterized by the presence of a bromine and chlorine atom on the benzene ring of the isoxazole structure. The compound's lipophilicity and permeability characteristics are notable, with a Log P (octanol-water partition coefficient) of approximately 2.83, indicating good membrane permeability .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to exert cytotoxic effects against various cancer cell lines, including:

  • MCF7 (breast cancer)
  • HCT116 (colon cancer)
  • Huh7 (liver cancer)

In one study, derivatives of isoxazole were screened for their cytotoxicity using the sulforhodamine B assay. The results indicated that compounds similar to this compound exhibited IC50_{50} values ranging from 4.7 to 35.2 µM against liver cancer cells, demonstrating selective activity towards malignant cells while sparing normal cells .

Table 1: IC50_{50} Values of Isoxazole Derivatives Against Cancer Cell Lines

CompoundMCF7 (µM)HCT116 (µM)Huh7 (µM)
7-Bromo-5-chloro8.3 ± 0.811.4 ± 0.28.0 ± 1.0
Doxorubicin0.22 ± 0.020.14 ± 0.050.23 ± 0.02
Sorafenib6.5 ± 0.514.6 ± 0.211.0 ± 0.6

These findings suggest that the compound could be further explored for its potential in cancer therapy, particularly in designing selective agents that minimize toxicity to normal tissues.

Anti-inflammatory Activity

The compound also exhibits significant anti-inflammatory properties, selectively inhibiting cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and pain pathways. Research indicates that certain isoxazole derivatives can serve as potent analgesics and anti-inflammatory agents by targeting COX enzymes .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, studies have reported antimicrobial activity for compounds within the benzoisoxazole family, including potential efficacy against Gram-positive bacteria such as Bacillus subtilis and fungal pathogens like Candida albicans. The structure-activity relationship analysis suggests that modifications in the chemical structure can enhance antimicrobial efficacy .

Case Studies

  • Anticancer Screening : In a comprehensive study on indole-isoxazole hybrids, several derivatives were synthesized and tested against multiple cancer cell lines, revealing that compounds with structural similarities to this compound showed promising anticancer activity with specific mechanisms involving cell cycle arrest at the G1 phase .
  • Inflammation Models : Another study evaluated the anti-inflammatory effects of isoxazole derivatives in animal models of inflammation, demonstrating a reduction in inflammatory markers and pain responses comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

IUPAC Name

7-bromo-5-chloro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDGSNNVDFZCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NO2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.